Diethyl 2-oxoheptyl phosphonate
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Overview
Description
Diethyl 2-oxoheptyl phosphonate is an organophosphorus compound with the molecular formula C11H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a heptyl chain with a ketone functional group at the second carbon position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
Diethyl 2-oxoheptyl phosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates in general are known to interact with their targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it is possible that this compound could have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxoheptyl phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction typically involves the use of diethyl phosphite and 2-bromoheptanone under controlled conditions. The reaction proceeds as follows:
Reactants: Diethyl phosphite and 2-bromoheptanone.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxoheptyl phosphonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: 2-oxoheptanoic acid.
Reduction: 2-hydroxyheptyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxoheptyl phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxoheptyl phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 2-oxopropyl phosphonate: Shorter alkyl chain but similar functional groups.
Diethyl 2-oxohexyl phosphonate: One carbon shorter in the alkyl chain.
Uniqueness
Diethyl 2-oxoheptyl phosphonate is unique due to its specific alkyl chain length and the presence of both a ketone and phosphonate group
Properties
IUPAC Name |
1-diethoxyphosphorylheptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYFRLRTGSPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CP(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3450-65-5 |
Source
|
Record name | Diethyl 2-oxoheptyl phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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